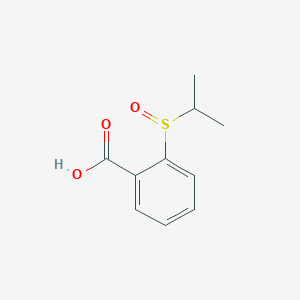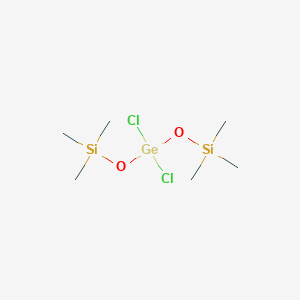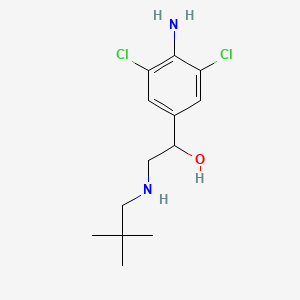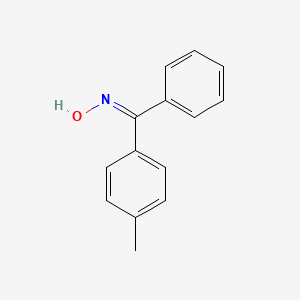
Benzophenone, 4-methyl-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzophenone, 4-methyl-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from benzophenone, a widely used organic compound in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of benzophenone, 4-methyl-, oxime typically involves the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction proceeds as follows: [ \text{Benzophenone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{Benzophenone oxime} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions. This method is favored for its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield primary amines.
Substitution: The oxime group can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted oximes or amides depending on the reactants used
科学的研究の応用
Benzophenone, 4-methyl-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of amides and nitriles.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of benzophenone, 4-methyl-, oxime involves the formation of a nitrilium ion intermediate during the Beckmann rearrangement. This intermediate is highly reactive and can undergo further reactions to form amides or nitriles. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of the nitrilium ion .
類似化合物との比較
- Benzophenone oxime
- Acetophenone oxime
- Cyclohexanone oxime
Comparison: Benzophenone, 4-methyl-, oxime is unique due to the presence of the 4-methyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to benzophenone oxime, the 4-methyl derivative may exhibit different physical and chemical properties, such as melting point and solubility. Acetophenone oxime and cyclohexanone oxime, while similar in structure, differ in their reactivity and the types of products formed during chemical reactions .
特性
CAS番号 |
2998-91-6 |
|---|---|
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC名 |
(NZ)-N-[(4-methylphenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO/c1-11-7-9-13(10-8-11)14(15-16)12-5-3-2-4-6-12/h2-10,16H,1H3/b15-14- |
InChIキー |
DLWJYBRYNWIYIQ-PFONDFGASA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)






![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)



